molecular formula C16H21N7O2S B2574488 4-amino-N-(propan-2-yl)-5-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide CAS No. 1286728-01-5

4-amino-N-(propan-2-yl)-5-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide

Cat. No.: B2574488
CAS No.: 1286728-01-5
M. Wt: 375.45
InChI Key: QVMGGKFXWAYSHN-UHFFFAOYSA-N
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Description

4-amino-N-(propan-2-yl)-5-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring, a piperazine moiety, and a pyrimidine group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a candidate for numerous applications in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(propan-2-yl)-5-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated thiazole derivative reacts with pyrimidin-2-ylpiperazine.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction between the thiazole derivative and an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(propan-2-yl)-5-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine or pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines, or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-amino-N-(propan-2-yl)-5-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, which can provide insights into its mechanism of action and potential therapeutic uses.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules, particularly in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of 4-amino-N-(propan-2-yl)-5-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to therapeutic effects, such as the inhibition of bacterial growth in the case of anti-tubercular activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-(propan-2-yl)-5-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide is unique due to its combination of a thiazole ring, piperazine moiety, and pyrimidine group. This unique structure allows it to participate in a variety of chemical reactions and interact with multiple biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-amino-N-propan-2-yl-5-(4-pyrimidin-2-ylpiperazine-1-carbonyl)-1,2-thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N7O2S/c1-10(2)20-14(24)12-11(17)13(26-21-12)15(25)22-6-8-23(9-7-22)16-18-4-3-5-19-16/h3-5,10H,6-9,17H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMGGKFXWAYSHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=NSC(=C1N)C(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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